Moringin
Overview
Description
Synthesis Analysis
Moringin's synthesis involves various chemical reactions and processes that are pivotal in its isolation and enhancement of biological activity. The complexity of its synthesis is rooted in the intricate structure of the compound, which necessitates precise control over the chemical reactions involved. Studies have elucidated methods for optimizing these synthesis processes, emphasizing the significance of molecular descriptors in predicting and enhancing the compound's synthesis efficiency and yield (Sahoo et al., 2016)(Sahoo et al., 2016).
Molecular Structure Analysis
The molecular structure of moringin is fundamental to its chemical and biological properties. Research has focused on understanding the molecular descriptors that define its structure, facilitating the prediction of its behavior in biological systems. These descriptors encompass both experimental and theoretical aspects, including structural and quantum chemical parameters, which are crucial for the compound's structural analysis and its interaction with biological targets (Sahoo et al., 2016)(Sahoo et al., 2016).
Chemical Reactions and Properties
Moringin undergoes various chemical reactions that modify its structure and enhance its biological activity. These reactions are influenced by the compound's molecular structure, which dictates its reactivity and interaction with other molecules. Understanding these chemical reactions is essential for exploring the compound's therapeutic potential and for developing methods to increase its stability and efficacy (Nishida et al., 1981)(Nishida et al., 1981).
Scientific Research Applications
Summary of the Application
Moringin, a stable isothiocyanate from Moringa oleifera, has been studied for its involvement in nociception and neurogenic pain . It has been found to activate the somatosensory and pain receptor TRPA1 channel in vitro .
Methods of Application or Experimental Procedures
Moringa extracts and pure moringin were submitted to in vitro assays with the somatosensory TRPA1 ion channel .
Results or Outcomes
Moringin turned out to be a potent agonist of TRPA1 . It does not activate or activates very weakly the vanilloids somatosensory channels TRPV1,2,3 and 4, and the melastatin cooling receptor TRPM8 .
2. Application in Stem Cell Research
Summary of the Application
Moringin has been studied for its antioxidant properties useful in the treatment of neurodegenerative diseases . It has been found to inhibit the expression of genes involved in mitophagy in the stem cell of the human periodontal ligament .
Methods of Application or Experimental Procedures
Human periodontal ligament stem cells were pretreated with moringin . The RNA-seq study was conducted to investigate the deregulated genes involved in mitophagy .
Results or Outcomes
The moringin pretreatment resulted in the downregulation of PINK1, as well as the genes involved in the phagophore formation . It also downregulated the pro-apoptotic gene BAX and upregulated the anti-apoptotic genes BCL2L12 and MCL1 . Most of the caspases were also downregulated, implying the inactivation of the apoptotic process . These results suggest that mitochondrial dysfunctions induced by oxidative stress can be inhibited by moringin pretreatment in human periodontal ligament stem cells .
3. Application in Diabetes Management
Summary of the Application
Moringin has been widely studied for its bioactivity as a hypoglycemic agent . It is characterized by the presence of glucosinolates and isothiocyanates .
Methods of Application or Experimental Procedures
The bioactivity of Moringin as a hypoglycemic agent was studied using in vitro assays .
Results or Outcomes
Moringin has shown promising results in managing blood glucose levels, making it a potential therapeutic agent for diabetes .
4. Application in Cancer Treatment
Summary of the Application
Moringin has been studied for its anticancer properties . It has been found to inhibit the nuclear translocation of NF-κB .
Methods of Application or Experimental Procedures
The ability of Moringin to reduce the growth of SH-SY5Y cells was studied .
Results or Outcomes
Moringin demonstrated the ability to reduce the growth of SH-SY5Y cells, suggesting its promising role as an anticancer drug .
Safety And Hazards
Future Directions
Moringin has been widely studied for its bioactivity, but several traditional uses have yet to be scientifically explored . Therefore, further studies are proposed to explore the mechanistic approach of the plant to identify and isolate active or synergistic compounds behind its therapeutic potential .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIHHJTZPNRCM-CNJBRALLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993990 | |
Record name | 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moringin | |
CAS RN |
73255-40-0 | |
Record name | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73255-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-L-Mannopyranoside, 4-(isothiocyanatomethyl)phenyl 6-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073255400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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